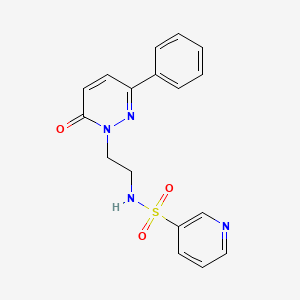![molecular formula C14H20N4O3S2 B2971581 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 932806-99-0](/img/structure/B2971581.png)
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H20N4O3S2 . It has a molecular weight of 356.464 Da . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N4O3S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-16-14(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,16,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound has a molecular weight of 356.464 Da . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data.Applications De Recherche Scientifique
BSA Binding, Molecular Docking, and Biological Screening
A series of compounds derived from a closely related chemical structure were synthesized to evaluate their biological activities. These compounds underwent BSA binding studies, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking identified the active sites responsible for AChE inhibition, showcasing the compound with a 4-chlorobenzyl moiety as the most active antibacterial and anti-inflammatory agent. This research suggests the potential therapeutic applications of these compounds, inviting further in vivo studies for utilization in medical treatments (J. Iqbal et al., 2020).
Antimicrobial Activity Evaluation
Another study explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, focusing on their antimicrobial activities. The findings revealed that almost all screened compounds exhibited good or moderate activity, highlighting the potential of 1,2,4-triazoles in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Diabetes Drug Candidates
A study on S-substituted derivatives of 1,2,4-triazol-3-thiol indicated these compounds as promising drug candidates for type II diabetes. They exhibited potent α-glucosidase inhibitory activity, surpassing that of the commercial inhibitor acarbose. The low hemolytic activity further emphasizes their potential as new drug candidates (Aziz ur-Rehman et al., 2018).
EGFR Inhibitors for Anti-cancer Applications
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole for anti-cancer properties was conducted. Through density functional theory and molecular docking, it was discovered that these compounds exhibit potential as EGFR inhibitors, which are crucial in the treatment of cancer. One compound, in particular, showed the best binding affinity and was identified as the most active regarding potential anti-cancer activity (A. Karayel, 2021).
Dye-sensitized Solar Cells (DSSCs)
In the realm of renewable energy, a new thiolate/disulfide organic-based electrolyte system was formulated for use in dye-sensitized solar cells (DSSCs). This system, involving a compound structurally similar to the one of interest, demonstrated good stability and superb electrocatalytic activity towards the regeneration of different electrolytes, indicating the versatility of 1,2,4-triazole derivatives in applications beyond pharmaceuticals (Abdulla Hilmi et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of action
The compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals . Piperidine derivatives can interact with a wide range of biological targets, but without specific information, it’s difficult to identify the primary targets of this compound.
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Given the presence of a piperidine ring, it could potentially influence a variety of pathways, as piperidine derivatives are known to have diverse pharmacological activities .
Propriétés
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-2-23(19,20)17-7-3-5-11(9-17)13-15-16-14(22)18(13)10-12-6-4-8-21-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOQGBYXJYXVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
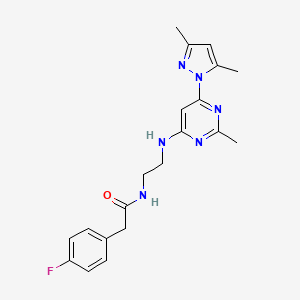
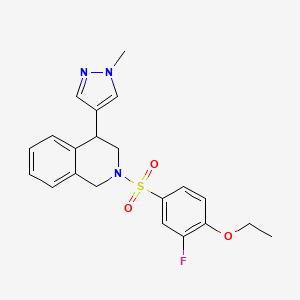
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971505.png)
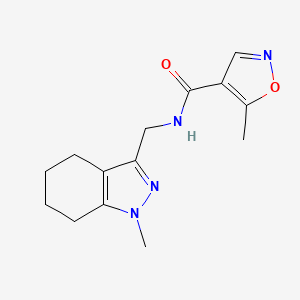


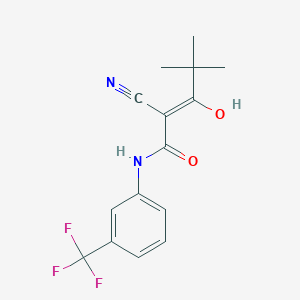
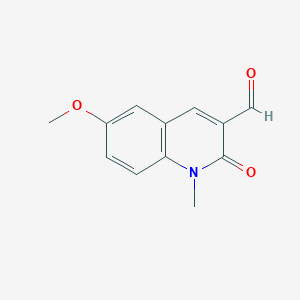
![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)
![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)
